molecular formula C9H11ClO2 B8594638 3-Chloro-2-(3-hydroxypropyl)phenol

3-Chloro-2-(3-hydroxypropyl)phenol

Cat. No.: B8594638
M. Wt: 186.63 g/mol
InChI Key: QPXCOKKCONRULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(3-hydroxypropyl)phenol is a phenolic compound characterized by a chloro substituent at the 3-position and a 3-hydroxypropyl group at the 2-position of the aromatic ring. For instance, compounds with hydroxypropyl substituents, such as 4-(3-hydroxypropyl)phenol (), are studied for their tunable reactivity in transesterification and etherification reactions. The chloro group may enhance bioactivity, as seen in halogenated Schiff bases () and synthetic cannabinoids ().

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

3-chloro-2-(3-hydroxypropyl)phenol

InChI

InChI=1S/C9H11ClO2/c10-8-4-1-5-9(12)7(8)3-2-6-11/h1,4-5,11-12H,2-3,6H2

InChI Key

QPXCOKKCONRULV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
4-(3-Hydroxypropyl)phenol 4-(3-hydroxypropyl)phenol C₉H₁₂O₂ Reactivity in transesterification; lignin model compound
3-Chloro-2-hydroxymethyl-phenol 2-hydroxymethyl, 3-chloro C₇H₇ClO₂ Potential hydrogen bonding; hydroxymethyl group enhances solubility
(E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol 3-chloro, Schiff base substituent C₁₃H₉Cl₂NO Bioactive Schiff base; crystal structure studied
3-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol 3-chloro, amino-methyl-hydroxypropyl C₁₀H₁₄ClNO₂ Supplier-listed compound; potential pharmacological applications
3-(3-Chloro-2-methylphenyl)-1-propanol 3-chloro-2-methylphenyl, propanol C₁₀H₁₃ClO Synthetic intermediate; substituent position affects lipophilicity

Reactivity and Functional Group Influence

  • Transesterification and Etherification: The 3-hydroxypropyl group in 4-(3-hydroxypropyl)phenol undergoes selective transesterification with dimethyl carbonate (DMC) under basic catalysts (e.g., K₂CO₃) at 90°C, forming methyl ethers. In contrast, the chloro substituent in 3-Chloro-2-(3-hydroxypropyl)phenol may deactivate the aromatic ring, altering reaction pathways.
  • Hydrogen Bonding and Crystal Packing: Chloro and hydroxyl groups in (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol contribute to intermolecular hydrogen bonding, stabilizing its monoclinic crystal structure (space group P21/c). The hydroxypropyl group in this compound could similarly influence solubility and crystallinity .

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